amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 5966-64-3](/img/structure/B14737155.png)
N-(2-{[(1-Benzyl-1H-pyrrol-2-yl)methyl](cyclopropyl)amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-benzyl-1H-pyrrole, followed by its reaction with cyclopropylamine to form the cyclopropylamino derivative. This intermediate is then coupled with 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a benzylpiperidine moiety.
(-)-Carvone: A natural compound with similar structural features, used as a bioherbicide.
Uniqueness
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its combination of a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Eigenschaften
CAS-Nummer |
5966-64-3 |
|---|---|
Molekularformel |
C30H35ClN4O3 |
Molekulargewicht |
535.1 g/mol |
IUPAC-Name |
N-[2-[(1-benzylpyrrol-2-yl)methyl-cyclopropylamino]-2-oxoethyl]-3-chloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C30H35ClN4O3/c31-26-9-4-8-25(20-26)30(37)34(15-14-32-16-18-38-19-17-32)23-29(36)35(27-11-12-27)22-28-10-5-13-33(28)21-24-6-2-1-3-7-24/h1-10,13,20,27H,11-12,14-19,21-23H2 |
InChI-Schlüssel |
SSYPPJIDVATKGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N(CC2=CC=CN2CC3=CC=CC=C3)C(=O)CN(CCN4CCOCC4)C(=O)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


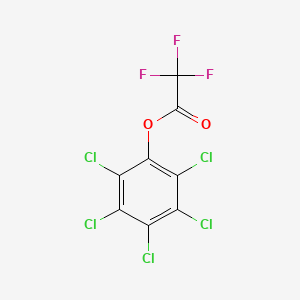
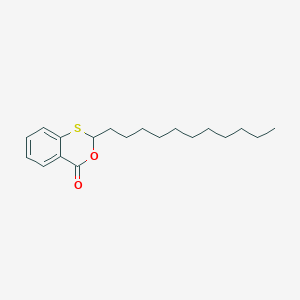
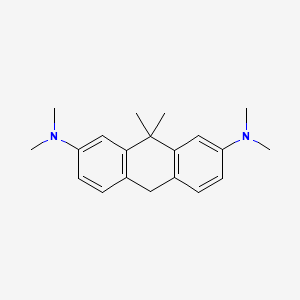
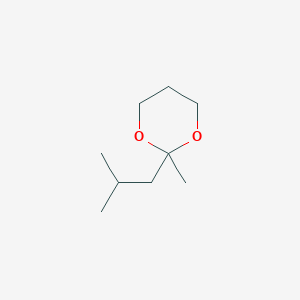
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

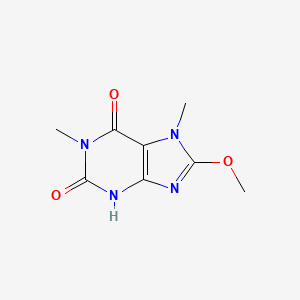


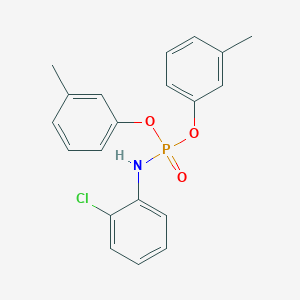
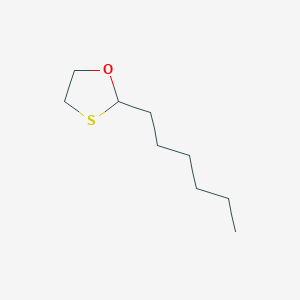
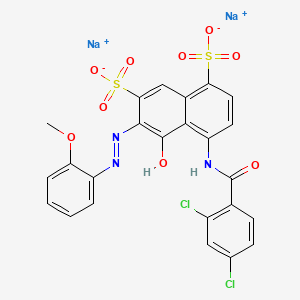
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
